3-fluoro-N-(4-iodo-2-methylphenyl)benzamide
Overview
Description
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11FINO. It is characterized by the presence of a fluoro group at the third position, an iodo group at the fourth position, and a methyl group at the second position on the phenyl ring, which is attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-iodo-2-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Fluorination: The amine is then subjected to fluorination using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amide and aromatic rings.
Coupling Reactions: The iodo group can be utilized in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as dimethylformamide, are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thioethers can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Coupling Products: Coupling reactions can yield biaryl compounds or other complex structures.
Scientific Research Applications
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form derivatives with biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can influence its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(4-bromo-2-methylphenyl)benzamide
- 3-Fluoro-N-(4-chloro-2-methylphenyl)benzamide
- 3-Fluoro-N-(4-iodophenyl)benzamide
Uniqueness
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide is unique due to the combination of the fluoro and iodo substituents, which can impart distinct chemical and biological properties. The presence of the iodo group makes it particularly useful in coupling reactions, while the fluoro group can enhance metabolic stability and binding interactions .
Properties
IUPAC Name |
3-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBGNVVKCZERCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362307 | |
Record name | 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314022-37-2 | |
Record name | 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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